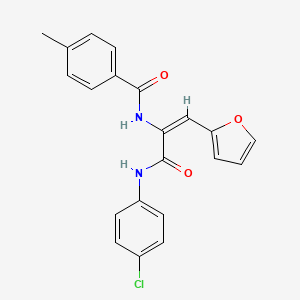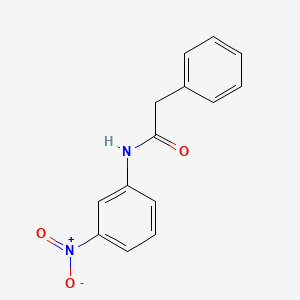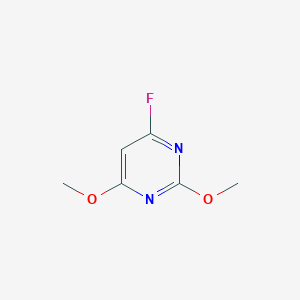![molecular formula C23H25NO3 B11708011 4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[4-(heptyloxy)phényl]prop-2-énoate de 4-cyanophényle est un composé organique avec une structure complexe qui comprend un groupe cyanophényle et un groupe heptyloxyphényle liés par une liaison prop-2-énoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2E)-3-[4-(heptyloxy)phényl]prop-2-énoate de 4-cyanophényle implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation de l'intermédiaire heptyloxyphényle : Cette étape implique l'alkylation du phénol avec du bromure d'heptyle en présence d'une base comme le carbonate de potassium.
Synthèse de l'intermédiaire cyanophényle :
Réaction de couplage : La dernière étape implique le couplage de l'intermédiaire heptyloxyphényle avec l'intermédiaire cyanophényle en utilisant une réaction de Heck catalysée au palladium pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-3-[4-(heptyloxy)phényl]prop-2-énoate de 4-cyanophényle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe cyano.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
(2E)-3-[4-(heptyloxy)phényl]prop-2-énoate de 4-cyanophényle a plusieurs applications dans la recherche scientifique :
Science des matériaux : Utilisé dans le développement de matériaux électroniques organiques en raison de sa structure conjuguée.
Chimie : Sert de bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie et médecine :
Industrie : Utilisé dans la production de produits chimiques spécialisés et de matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action du (2E)-3-[4-(heptyloxy)phényl]prop-2-énoate de 4-cyanophényle implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Le groupe cyanophényle peut participer aux liaisons hydrogène et aux interactions π-π, tandis que le groupe heptyloxyphényle peut améliorer la solubilité et la perméabilité membranaire. Ces interactions peuvent affecter diverses voies biochimiques et cibles moléculaires, rendant le composé utile dans différentes applications.
Applications De Recherche Scientifique
4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Materials Science: Used in the development of organic electronic materials due to its conjugated structure.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the heptyloxyphenyl group can enhance solubility and membrane permeability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-cyanophénylacétique : Structure similaire mais sans le groupe heptyloxy.
Éthoxylate de 4-octylphénol : Contient un groupe octyle au lieu d'un groupe heptyloxy.
Unicité
(2E)-3-[4-(heptyloxy)phényl]prop-2-énoate de 4-cyanophényle est unique en raison de sa combinaison d'un groupe cyanophényle et d'un groupe heptyloxyphényle, qui lui confère des propriétés chimiques et physiques distinctes. Cela le rend particulièrement utile dans les applications nécessitant une solubilité, une réactivité et des caractéristiques d'interaction spécifiques.
Propriétés
Formule moléculaire |
C23H25NO3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(4-cyanophenyl) (E)-3-(4-heptoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H25NO3/c1-2-3-4-5-6-17-26-21-12-7-19(8-13-21)11-16-23(25)27-22-14-9-20(18-24)10-15-22/h7-16H,2-6,17H2,1H3/b16-11+ |
Clé InChI |
GDGPEIRFCAZFGV-LFIBNONCSA-N |
SMILES isomérique |
CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C#N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)

![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)




![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)
